molecular formula C12H8F3NO5 B6312632 2-[4-(Trifluoromethoxy)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid CAS No. 1357624-77-1

2-[4-(Trifluoromethoxy)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid

Cat. No. B6312632
CAS RN: 1357624-77-1
M. Wt: 303.19 g/mol
InChI Key: JMCDTLXCLDDVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Trifluoromethoxy)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid, referred to as 2-TFMOCA, is an organic compound consisting of a five-membered ring of carbon, nitrogen, and oxygen atoms. It is an important intermediate in the synthesis of a variety of pharmaceuticals and other compounds. This compound has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

2-TFMOCA acts as a nucleophile in the synthesis of various compounds. It reacts with electrophiles, such as aldehydes, to form a new bond. This reaction is catalyzed by p-toluenesulfonic acid, which is an acid catalyst.
Biochemical and Physiological Effects
2-TFMOCA has not been studied for its biochemical and physiological effects. However, the compounds that are synthesized from 2-TFMOCA have been studied and have been found to have various effects on the body, such as anti-inflammatory, anticonvulsant, and antibiotic effects.

Advantages and Limitations for Lab Experiments

2-TFMOCA is advantageous in lab experiments because it is a relatively simple compound to synthesize and is an intermediate in the synthesis of a variety of pharmaceuticals and other compounds. The main limitation of using 2-TFMOCA in lab experiments is the need for the use of p-toluenesulfonic acid as a catalyst, which can be hazardous and must be handled with care.

Future Directions

The future directions for 2-TFMOCA research include further investigation into its synthesis method, scientific research applications, mechanism of action, and biochemical and physiological effects. Additionally, further research could be conducted on the advantages and limitations of using 2-TFMOCA in lab experiments, as well as the potential applications of the compounds that are synthesized from 2-TFMOCA.

Synthesis Methods

2-TFMOCA can be synthesized through the reaction of 4-trifluoromethoxybenzaldehyde and 2-methoxy-1,3-oxazole-4-carboxylic acid in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH). This reaction is carried out in anhydrous acetonitrile at a temperature of 80 °C for 4 hours. The desired product is then isolated by column chromatography.

Scientific Research Applications

2-TFMOCA is used in scientific research as an intermediate in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs, anticonvulsants, and antibiotics. It is also used in the synthesis of other compounds, such as heterocycles and polymers.

properties

IUPAC Name

5-methoxy-2-[4-(trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO5/c1-19-11-8(10(17)18)16-9(20-11)6-2-4-7(5-3-6)21-12(13,14)15/h2-5H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCDTLXCLDDVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(O1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Trifluoromethoxy)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid

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